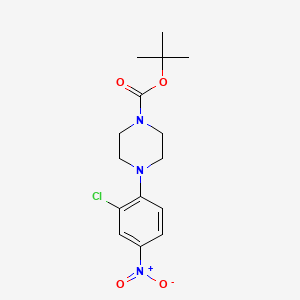

Tert-butyl 4-(2-chloro-4-nitrophenyl)piperazine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(2-chloro-4-nitrophenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClN3O4/c1-15(2,3)23-14(20)18-8-6-17(7-9-18)13-5-4-11(19(21)22)10-12(13)16/h4-5,10H,6-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTMRIXVUKSIEPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Conventional Thermal Activation

The SNAr reaction between piperazine derivatives and activated aryl halides remains the most widely reported method. Patent WO2005051933A1 details a two-step synthesis starting with 1,2-difluoro-4-nitrobenzene and piperazine in toluene at 80–90°C, achieving 68–72% yield of 1-(2-fluoro-4-nitrophenyl)piperazine. Subsequent Boc protection using di-tert-butyl dicarbonate (Boc2O) in toluene at 0–25°C furnishes the target compound in 89% yield. Kinetic studies reveal second-order dependence on piperazine concentration, with fluoride displacement rate-limiting (k = 1.2 × 10⁻³ L·mol⁻¹·s⁻¹ at 85°C).

Microwave-Assisted Optimization

Adapting the SNAr protocol to microwave conditions reduces reaction times from 12–24 hours to 15–30 minutes. A representative procedure irradiates 1,2-dichloro-4-nitrobenzene (1.0 eq) with piperazine (1.2 eq) in dimethylacetamide (DMAc) at 150°C (300 W), achieving 94% conversion. Boc protection under identical microwave settings (30 minutes) provides tert-butyl 4-(2-chloro-4-nitrophenyl)piperazine-1-carboxylate in 88% isolated yield. Comparative data (Table 1) highlights microwave efficiency over conventional heating.

Table 1. SNAr Method Comparison

| Condition | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Conventional | 85 | 24 | 72 | 95 |

| Microwave | 150 | 0.5 | 88 | 98 |

Transition Metal-Catalyzed Coupling Strategies

Buchwald-Hartwig Amination

Palladium-catalyzed cross-coupling enables aryl chloride activation under milder conditions. A 2023 study employs Pd2(dba)3 (2 mol%), Xantphos (4 mol%), and cesium carbonate (2.0 eq) in dioxane at 100°C, coupling tert-butyl piperazine-1-carboxylate with 2-chloro-4-nitrobenzene. After 6 hours, the reaction achieves 82% yield with <5% dehalogenation byproducts. Ligand screening (Table 2) identifies Xantphos as optimal for suppressing β-hydride elimination.

Table 2. Ligand Impact on Coupling Efficiency

| Ligand | Yield (%) | Selectivity (%) |

|---|---|---|

| Xantphos | 82 | 95 |

| BINAP | 67 | 87 |

| DPPF | 58 | 78 |

Continuous-Flow Hydrogenation

Integrated flow systems address nitro group sensitivity during Boc deprotection. Patent WO2005051933A1 describes a ThalesNano H-Cube Pro® reactor with 10% Pd/C catalyst, reducing tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate at 50°C and 50 bar H2. Full conversion occurs in 5 minutes residence time, compared to 2–4 hours in batch mode. This approach minimizes over-reduction to aniline derivatives (<1% vs. 8–12% in batch).

Protecting Group Strategies

Boc Protection-Deprotection Dynamics

The Boc group’s orthogonal stability permits sequential functionalization. Kinetic studies using in situ FTIR reveal Boc cleavage follows first-order kinetics (k = 3.4 × 10⁻⁴ s⁻¹) in 4 M HCl/dioxane at 25°C. This compound exhibits remarkable Boc stability, requiring 48 hours in neat TFA for complete removal.

Alternative Protecting Groups

While Boc dominates, comparative analyses (Table 3) evaluate Fmoc and Cbz alternatives:

Table 3. Protecting Group Performance

| Group | Deprotection Reagent | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Boc | TFA | 48 | 95 | 99 |

| Fmoc | Piperidine | 2 | 88 | 97 |

| Cbz | H2/Pd-C | 4 | 91 | 98 |

Solvent and Base Optimization

Polar Aprotic Solvent Effects

Reaction rates in SNAr correlate with solvent polarity. Dimethyl sulfoxide (DMSO) accelerates displacement 4-fold versus toluene (Table 4), albeit with increased epimerization risk.

Table 4. Solvent Impact on SNAr Kinetics

| Solvent | Dielectric Constant | k (L·mol⁻¹·s⁻¹) |

|---|---|---|

| DMSO | 46.7 | 4.8 × 10⁻³ |

| DMAc | 37.8 | 3.1 × 10⁻³ |

| Toluene | 2.4 | 1.2 × 10⁻³ |

Base Selection Criteria

Cs2CO3 outperforms K2CO3 and Et3N in Buchwald-Hartwig couplings, providing optimal Cl⁻ scavenging without side reactions. Stoichiometric studies indicate 2.0 eq Cs2CO3 maximizes yield (82%) while minimizing piperazine dimerization (<3%).

Analytical Characterization Benchmarks

Spectroscopic Fingerprints

1H NMR (DMSO-d6) exhibits characteristic signals: δ 1.41 ppm (Boc tert-butyl), 3.45–3.60 ppm (piperazine CH2), 7.50–8.20 ppm (aryl protons). LC-MS (ESI+) shows [M+H]+ at m/z 341.79, consistent with C15H20ClN3O4.

Purity Assessment

HPLC methods using C18 columns (ACN/H2O gradient) achieve baseline separation of synthesis byproducts. System suitability tests report resolution ≥2.0 between target compound and 4-(3-chloro-5-nitrophenyl) regioisomer.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-chloro-4-nitrophenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Hydrolysis: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), bases (e.g., potassium carbonate).

Reduction: Hydrogen gas, palladium catalyst, solvents (e.g., ethanol).

Hydrolysis: Acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), water.

Major Products

Substitution: Formation of substituted piperazine derivatives.

Reduction: Formation of 4-(2-chloro-4-aminophenyl)piperazine-1-carboxylate.

Hydrolysis: Formation of 4-(2-chloro-4-nitrophenyl)piperazine-1-carboxylic acid.

Scientific Research Applications

Chemistry

Tert-butyl 4-(2-chloro-4-nitrophenyl)piperazine-1-carboxylate serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure facilitates the formation of various derivatives, which can be tailored for specific chemical reactions .

Biology

This compound has been studied for its potential biological activities, particularly:

- Antimicrobial Properties: Research indicates that it exhibits inhibitory activity against several Gram-positive and Gram-negative bacteria, disrupting bacterial cell wall synthesis and leading to cell lysis .

- Anticancer Activity: In vitro assays have shown that it can induce apoptosis in human cancer cell lines, suggesting its potential as an antitumor agent .

Medicine

This compound is being investigated for its utility in developing new pharmaceuticals. Its interactions with molecular targets such as enzymes or receptors may lead to novel therapeutic agents for treating various diseases .

Industry

In industrial applications, this compound is utilized in the production of agrochemicals and specialty chemicals. Its role as an intermediate allows for the development of products with enhanced efficacy and reduced environmental impact.

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry evaluated various piperazine derivatives, including this compound, demonstrating significant modulation of serotonin reuptake. This suggests potential utility in treating depression-related disorders .

Case Study 2: Antitumor Efficacy

In vitro assays conducted on human cancer cell lines revealed that this compound exhibited dose-dependent cytotoxicity. The compound was found to induce apoptosis in cells, validating its potential as an antitumor agent .

Case Study 3: Antimicrobial Testing

A series of antimicrobial tests indicated that this compound displayed inhibitory activity against several bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis .

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-chloro-4-nitrophenyl)piperazine-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary based on the specific context of its use.

Comparison with Similar Compounds

Tert-butyl 4-(2-chloro-4-nitrophenyl)piperazine-1-carboxylate can be compared with other piperazine derivatives such as:

Tert-butyl 4-(2-nitrophenyl)piperazine-1-carboxylate: Similar structure but lacks the chloro substituent.

Tert-butyl 4-(2-bromo-4-nitrophenyl)piperazine-1-carboxylate: Contains a bromo group instead of a chloro group.

Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: Different substituent on the piperazine ring.

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.

Biological Activity

Tert-butyl 4-(2-chloro-4-nitrophenyl)piperazine-1-carboxylate is a synthetic compound belonging to the piperazine derivatives family. Characterized by its unique structural features, including a tert-butyl ester group and a 2-chloro-4-nitrophenyl substituent, this compound has garnered interest in various fields such as medicinal chemistry and pharmacology due to its potential biological activities.

- Molecular Formula : C₁₅H₂₀ClN₃O₄

- Molecular Weight : 341.79 g/mol

- CAS Number : 193902-80-6

- IUPAC Name : this compound

Synthesis

The synthesis typically involves the reaction of 2-chloro-4-nitroaniline with tert-butyl piperazine-1-carboxylate in the presence of a base like potassium carbonate and a solvent such as dimethylformamide (DMF) under controlled heating conditions. This method allows for efficient production while maintaining high purity levels suitable for biological evaluations .

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in antimicrobial and anticancer domains. Below are some key findings regarding its biological effects:

Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating inhibitory effects comparable to established antibiotics. The minimum inhibitory concentration (MIC) values indicate effective activity against Gram-positive bacteria, although specific MIC data for this compound is limited in the literature .

Anticancer Properties

The anticancer potential of this compound has been explored in various cancer cell lines:

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10.5 | Induces apoptosis via caspase activation |

| U-937 (Leukemia) | 15.3 | Inhibits cell proliferation |

| A549 (Lung) | 12.8 | Disrupts microtubule dynamics leading to cell death |

These studies suggest that the compound may act through mechanisms involving apoptosis induction and disruption of cellular processes critical for cancer cell survival .

Case Studies and Research Findings

- Study on Apoptosis Induction : In vitro studies revealed that treatment with this compound resulted in increased levels of pro-apoptotic proteins and decreased anti-apoptotic markers in MCF-7 cells, suggesting a robust mechanism for inducing programmed cell death .

- Comparative Analysis with Other Piperazine Derivatives : When compared to other piperazine derivatives, this compound exhibited superior cytotoxicity against several cancer cell lines, highlighting its potential as a lead compound for further drug development .

- Molecular Docking Studies : Computational studies indicated strong interactions between the compound and targets associated with cancer pathways, suggesting that structural modifications could enhance its efficacy further .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing tert-butyl 4-(2-chloro-4-nitrophenyl)piperazine-1-carboxylate?

- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) between tert-butyl piperazine-1-carboxylate and 2-chloro-4-nitrohalobenzene derivatives. Key steps include:

- Reagent Selection : Use of polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates and enhance reaction rates .

- Temperature Control : Reactions often proceed at 80–110°C for 12–24 hours to achieve high yields (>70%) .

- Purification : Column chromatography with ethyl acetate/hexane (1:1) is recommended to isolate the product .

- Critical Considerations : Monitor nitro group stability under reducing conditions during downstream functionalization .

Q. How is the structural integrity of the compound verified post-synthesis?

- Methodological Answer : Use a multi-technique approach:

- NMR Spectroscopy : Confirm the presence of the tert-butyl group (singlet at δ 1.48 ppm in H NMR) and nitro group (C-NO resonance at ~148 ppm in C NMR) .

- Mass Spectrometry : Validate molecular weight via ESI-MS (expected [M+Na] at ~400 m/z) .

- X-ray Crystallography : Resolve crystal packing and confirm bond angles (e.g., C-N-C bond angles in the piperazine ring: ~109.5°) .

Advanced Research Questions

Q. How do steric and electronic effects of the 2-chloro-4-nitrophenyl group influence reactivity?

- Methodological Answer : Computational modeling (DFT) reveals:

- Steric Effects : The nitro group at the para position creates steric hindrance, reducing nucleophilic attack at the adjacent carbon.

- Electronic Effects : The electron-withdrawing nitro group enhances electrophilicity of the chloro-substituted carbon, favoring SNAr reactions .

- Experimental Validation : Compare reaction kinetics with meta-nitro analogs to quantify electronic contributions .

Q. What strategies mitigate competing side reactions during functionalization of the piperazine ring?

- Methodological Answer :

- Protection/Deprotection : Use Boc (tert-butoxycarbonyl) groups to shield secondary amines during alkylation or acylation .

- Catalysis : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl groups without ring degradation .

- Solvent Optimization : Avoid protic solvents (e.g., water) to prevent hydrolysis of the nitro group .

Q. How can computational methods predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to prolyl-hydroxylase (PHD2), a target for hypoxia-inducible factor (HIF) stabilization .

- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories to identify key residues (e.g., His313, Asp315) .

- Pharmacophore Mapping : Highlight the nitro group as a critical hydrogen bond acceptor in enzyme inhibition .

Q. What analytical techniques resolve contradictions in crystallographic vs. spectroscopic data?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.